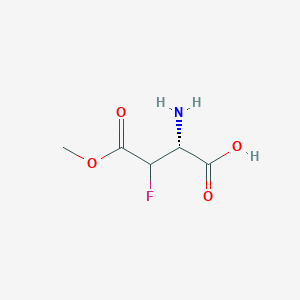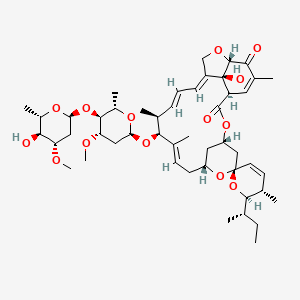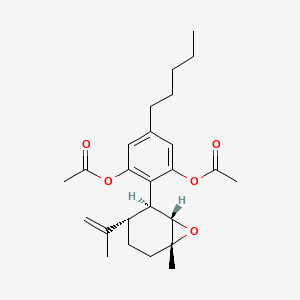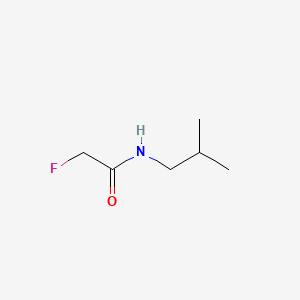
Rolapitant (1R,2S,3R)-Isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rolapitant (1R,2S,3R)-Isomer is a stereoisomer of Rolapitant, a selective and long-acting neurokinin-1 (NK1) receptor antagonist. This compound is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The (1R,2S,3R)-Isomer refers to the specific spatial arrangement of atoms in the molecule, which can significantly influence its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rolapitant (1R,2S,3R)-Isomer involves several steps, including the formation of key intermediates and their subsequent transformation into the final product. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. For example, the diastereodivergent asymmetric Michael-alkylation reaction between 3-chloro-oxindoles and β,γ-unsaturated-α-ketoesters using chiral N,N’-dioxide/metal complexes can yield the (1R,2S,3R) product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Rolapitant (1R,2S,3R)-Isomer can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Rolapitant (1R,2S,3R)-Isomer has several scientific research applications:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Primarily used in the prevention of CINV, with ongoing research into other potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
Rolapitant (1R,2S,3R)-Isomer exerts its effects by selectively binding to and antagonizing the NK1 receptor, which is involved in the emetic response. By blocking this receptor, the compound prevents the binding of substance P, a neuropeptide that triggers nausea and vomiting. This action helps in the management of CINV.
Comparación Con Compuestos Similares
Similar Compounds
Aprepitant: Another NK1 receptor antagonist used for CINV.
Fosaprepitant: A prodrug of Aprepitant with similar uses.
Netupitant: A newer NK1 receptor antagonist with a similar mechanism of action.
Uniqueness
Rolapitant (1R,2S,3R)-Isomer is unique due to its long half-life, allowing for less frequent dosing compared to other NK1 receptor antagonists. Its specific stereochemistry also contributes to its distinct pharmacokinetic and pharmacodynamic profile.
Propiedades
Fórmula molecular |
C25H26F6N2O2 |
|---|---|
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
(5R,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23-/m1/s1 |
Clave InChI |
FIVSJYGQAIEMOC-UZFJHSOTSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


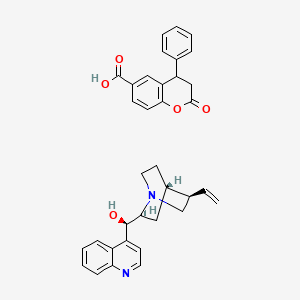
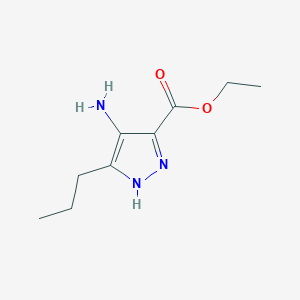
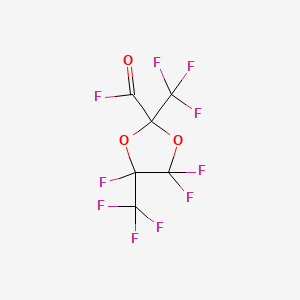
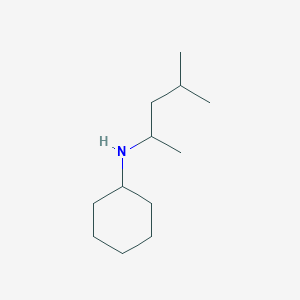
![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
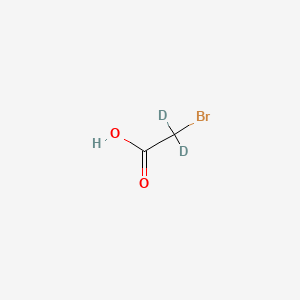
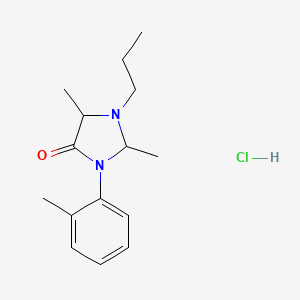
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)
